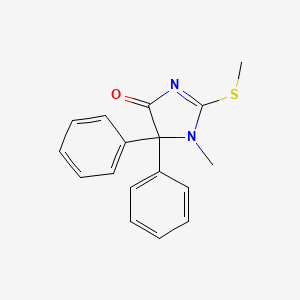
1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one
Description
1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one is an organic compound with the molecular formula C17H16N2OS This compound is characterized by its imidazole core, substituted with methyl, methylsulfanyl, and diphenyl groups
Properties
CAS No. |
22544-73-6 |
|---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one |
InChI |
InChI=1S/C17H16N2OS/c1-19-16(21-2)18-15(20)17(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
GLCTYCWWXOTPHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature ranges from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one can be compared with other similar compounds, such as:
1-Methyl-2-phenylimidazol-4-one: Lacks the methylsulfanyl group, which may result in different chemical reactivity and biological activity.
2-Methylsulfanyl-5,5-diphenylimidazol-4-one: Similar structure but without the methyl group, potentially affecting its solubility and interaction with biological targets.
5,5-Diphenylimidazol-4-one: The absence of both methyl and methylsulfanyl groups may lead to significant differences in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


